molecular formula C21H23N5O2S B2550702 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide CAS No. 921537-41-9

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2550702
CAS No.: 921537-41-9
M. Wt: 409.51
InChI Key: VSRBIPJGJOYBCH-UHFFFAOYSA-N
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Description

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide is a synthetic triazole-based compound offered for research purposes. This product is intended for non-human, non-veterinary research and is strictly designated For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Triazole-based compounds are a significant area of investigation in medicinal chemistry. Structurally related molecules have been described in scientific literature as having potential as kinase inhibitors . Kinases are enzymes involved in a wide range of cellular signaling processes, and their modulation is a key focus in various research fields. Consequently, this compound may be of interest to researchers studying enzyme inhibition, cellular pathways, and related biochemical mechanisms. The structure features an imidazotriazole core linked to a phenethylacetamide group via a thioether bond, presenting a complex scaffold for further scientific exploration. As with any research chemical, appropriate safety protocols and handling procedures must be followed. Researchers are responsible for ensuring all compound use complies with their institution's guidelines and applicable local and national regulations.

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-28-18-9-7-17(8-10-18)25-13-14-26-20(25)23-24-21(26)29-15-19(27)22-12-11-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRBIPJGJOYBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name/ID Core Structure Substituents/R-Groups Key Functional Groups Reference
Target Compound Imidazo[2,1-c][1,2,4]triazole 7-(4-MeOPh), 3-S-CH2-CONH-Phenethyl Thioether, Acetamide N/A
7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 1105189-98-7) Imidazo[2,1-c][1,2,4]triazole 7-(4-FPh), 3-SH Thiol, Fluorophenyl
Compounds [7–9] (1,2,4-triazoles) 1,2,4-Triazole 4-(4-X-PhSO2)Ph, 2,4-difluorophenyl Thione, Sulfonyl
9e () Benzimidazole-Triazole-Thiazole 4-MeOPh-thiazole, triazole-acetamide Acetamide, Methoxyphenyl

Key Observations :

  • The target compound’s imidazo-triazole core distinguishes it from simpler 1,2,4-triazoles (e.g., compounds [7–9] in ), which may alter ring planarity and hydrogen-bonding capacity .
  • The 4-methoxyphenyl substituent in the target compound offers electron-donating effects, unlike the 4-fluorophenyl group in CAS 1105189-98-7, which is electron-withdrawing and may influence lipophilicity (LogP) and target binding .

Table 2: IR Spectral Data of Functional Groups

Compound Type C=S Stretch (cm⁻¹) C=O Stretch (cm⁻¹) NH Stretch (cm⁻¹) Reference
Target Compound (predicted) N/A ~1660–1680 ~3150–3300
Hydrazinecarbothioamides [4–6] 1243–1258 1663–1682 3150–3319
1,2,4-Triazoles [7–9] 1247–1255 (C=S) Absent 3278–3414

Table 3: Inferred Bioactivity Based on Substituents

Compound Type Key Substituents Reported Activity Reference
Nitroimidazole derivatives Nitro groups Enhanced antimycobacterial
Nitrothiophen-containing Nitro + thiophen Antituberculosis
Target Compound 4-MeOPh, phenethylacetamide Hypothesized antimicrobial
CAS 1105189-98-7 4-FPh, thiol Unknown (structural analogue)

Key Insights :

  • The absence of nitro groups in the target compound may limit antimycobacterial activity compared to nitroimidazole derivatives, as nitro groups are critical for reductive activation in anaerobic pathogens .

Physicochemical Properties

Table 4: Predicted Physicochemical Comparisons

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound ~3.5 (high) Low Moderate (MeO group)
7-(4-Fluorophenyl) analogue ~2.8 Moderate High (F resistance)
Compounds [7–9] ~2.0–2.5 High (thione) Low (sulfonyl)

Rationale :

  • The thioether linkage may offer greater metabolic stability than thiols or thiones, which are prone to oxidation .

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